

Prazitone: A Technical Guide to its Chemical Structure and Synthesis

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Compound of Interest

Compound Name: Prazitone

Cat. No.: B1678090

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Abstract

Prazitone (AGN-511) is a barbiturate derivative developed in the 1960s, distinguished from its class by its primary antidepressant and anxiolytic effects with little to no sedation. This document provides a comprehensive overview of the chemical structure of **Prazitone**, a plausible synthetic route based on established barbiturate chemistry, and a discussion of its potential mechanism of action. Due to the limited availability of specific experimental data in publicly accessible literature, this guide combines known information with established principles of organic and medicinal chemistry to serve as a resource for researchers in drug development.

Chemical Structure and Properties

Prazitone is chemically designated as 5-phenyl-5-(piperidin-2-ylmethyl)pyrimidine-2,4,6(1H,3H,5H)-trione.^[1] Its structure features a barbituric acid core, a phenyl group, and a piperidin-2-ylmethyl substituent at the C5 position. This unique combination of moieties is believed to contribute to its atypical pharmacological profile.

Table 1: Chemical Identifiers and Properties of **Prazitone**

Identifier/Property	Value	Reference(s)
IUPAC Name	5-phenyl-5-(piperidin-2-ylmethyl)pyrimidine-2,4,6(1H,3H,5H)-trione	[1]
Other Names	AGN-511, 5-Phenyl-5-(2-piperidylmethyl)barbituric acid	[1]
CAS Number	2409-26-9	[1]
Molecular Formula	C16H19N3O3	[1]
Molar Mass	301.346 g/mol	[1]
Appearance	Not specified in available literature.	
Melting Point	Not specified in available literature.	
Solubility	Not specified in available literature.	

Synthesis of Prazitone

While the German patent DE 1645911 is cited for the synthesis of **Prazitone**, its full text containing a detailed experimental protocol is not readily available.[1] However, based on general methods for the synthesis of 5,5-disubstituted barbituric acids, a plausible synthetic route can be proposed. The key steps would likely involve the synthesis of a substituted malonic ester followed by condensation with urea.

Proposed Synthetic Pathway

The synthesis of **Prazitone** can be envisioned in a two-step process:

- Synthesis of Diethyl 2-phenyl-2-(piperidin-2-ylmethyl)malonate: This intermediate would likely be prepared by the alkylation of diethyl phenylmalonate with 2-(chloromethyl)piperidine. The reaction would be carried out in the presence of a base, such as sodium ethoxide, in an anhydrous alcohol solvent.

- Condensation with Urea: The resulting substituted malonic ester would then be condensed with urea in the presence of a strong base like sodium ethoxide to form the barbiturate ring. Acidification of the reaction mixture would then yield **Prazitone**.

Experimental Protocol (Hypothetical)

The following is a hypothetical experimental protocol based on standard procedures for barbiturate synthesis.

Step 1: Synthesis of Diethyl 2-phenyl-2-(piperidin-2-ylmethyl)malonate

- In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.
- To this solution, add diethyl phenylmalonate dropwise with stirring.
- After the addition is complete, add a solution of 2-(chloromethyl)piperidine in ethanol dropwise.
- Reflux the reaction mixture for several hours.
- After cooling, filter the reaction mixture to remove the sodium chloride precipitate.
- Remove the ethanol under reduced pressure.
- The resulting crude product can be purified by vacuum distillation.

Step 2: Synthesis of **Prazitone**

- In a separate reaction vessel, prepare a fresh solution of sodium ethoxide in absolute ethanol.
- Add urea to the sodium ethoxide solution and stir until dissolved.
- To this mixture, add the previously synthesized diethyl 2-phenyl-2-(piperidin-2-ylmethyl)malonate.
- Reflux the reaction mixture for several hours.

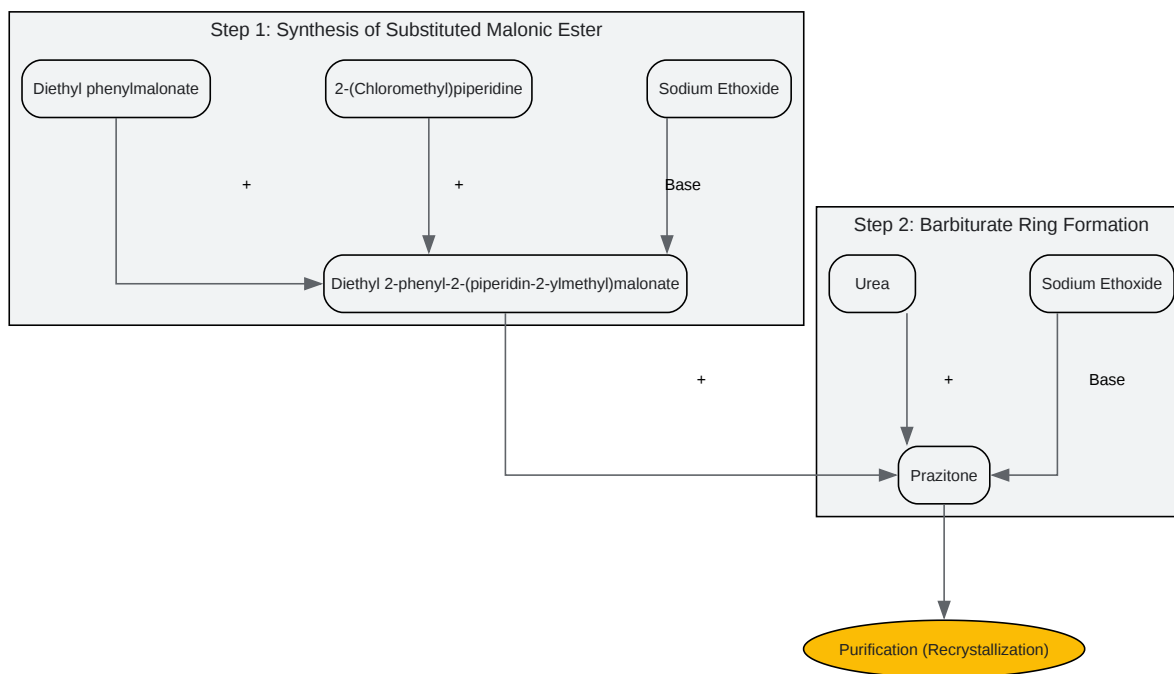
- After cooling, pour the reaction mixture into water and acidify with a mineral acid (e.g., HCl) to precipitate the crude **Prazitone**.
- Collect the precipitate by filtration, wash with cold water, and dry.
- The crude product can be recrystallized from a suitable solvent (e.g., ethanol/water mixture) to obtain pure **Prazitone**.

Table 2: Hypothetical Reaction Parameters and Expected Data

Parameter	Value/Data Type
Reactants	Diethyl phenylmalonate, 2-(chloromethyl)piperidine, Sodium, Ethanol, Urea
Reaction Conditions	Reflux, Anhydrous
Yield	Not reported, expected to be moderate to good based on similar reactions.
Purification	Recrystallization
Characterization	
¹ H NMR	Expected signals for aromatic, piperidine, and methylene protons.
¹³ C NMR	Expected signals for carbonyl, aromatic, and aliphatic carbons.
IR Spectroscopy	Expected characteristic peaks for N-H, C=O, and C-H bonds.
Mass Spectrometry	Expected molecular ion peak corresponding to the molecular weight of Prazitone.

Visualizations

Chemical Synthesis Workflow



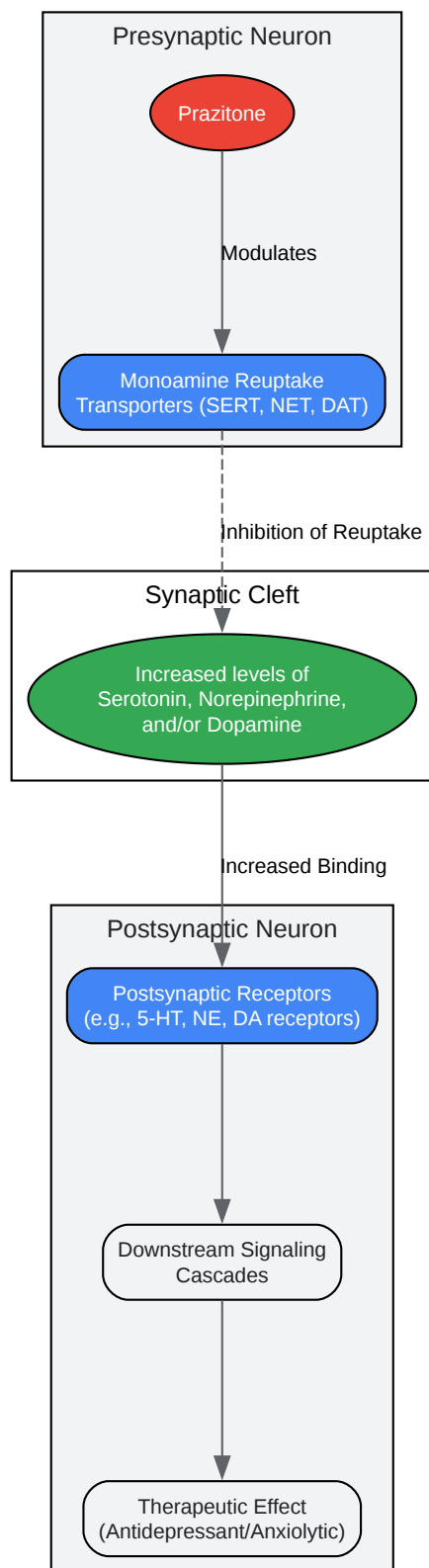
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Caption: Proposed two-step synthesis of **Prazitone**.

Potential Mechanism of Action: Atypical Antidepressant Signaling

Prazitone is described as an atypical antidepressant.[2][3][4][5] While its precise mechanism is not well-elucidated, it likely modulates neurotransmitter systems in the brain, such as serotonin, norepinephrine, and/or dopamine.[3][4] Unlike typical barbiturates that primarily enhance GABAergic inhibition, **Prazitone**'s antidepressant effect suggests a different or more complex

mode of action. The following diagram illustrates a generalized signaling pathway for atypical antidepressants.



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Caption: Generalized signaling pathway for atypical antidepressants.

Discussion and Future Directions

Prazitone represents an interesting but understudied molecule. Its unique pharmacological profile as a non-sedating barbiturate with antidepressant properties warrants further investigation. The lack of detailed publicly available data on its synthesis and biological activity presents a challenge but also an opportunity for new research.

Future studies should focus on:

- Confirmation of the synthetic route: Accessing and translating the original patent literature would be a crucial first step. Alternatively, the proposed synthetic route could be tested and optimized.
- Full chemical characterization: Detailed spectroscopic analysis (NMR, IR, MS) and determination of physical properties (melting point, solubility) are necessary.
- Elucidation of the mechanism of action: In-depth pharmacological studies, including receptor binding assays and in vivo microdialysis, would help to pinpoint the specific molecular targets and signaling pathways responsible for **Prazitone**'s antidepressant effects.

Conclusion

This technical guide provides a summary of the known chemical structure of **Prazitone** and proposes a plausible synthetic pathway based on established chemical principles. While there is a significant gap in the publicly available experimental data for this compound, this document serves as a foundational resource for researchers interested in exploring the potential of **Prazitone** and other atypical barbiturates in the field of drug development. Further research is essential to fully characterize this unique molecule and understand its therapeutic potential.

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